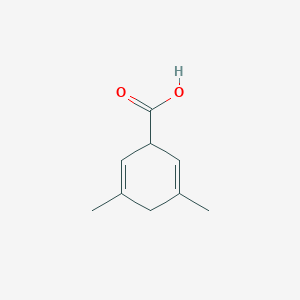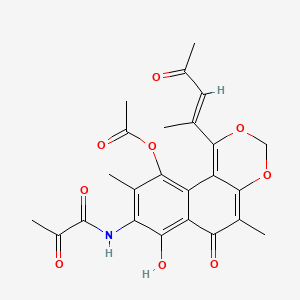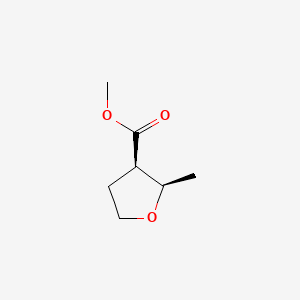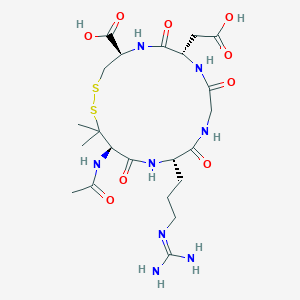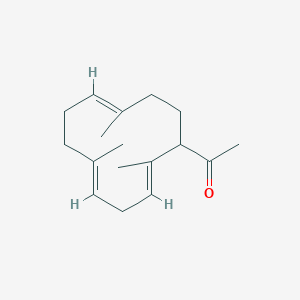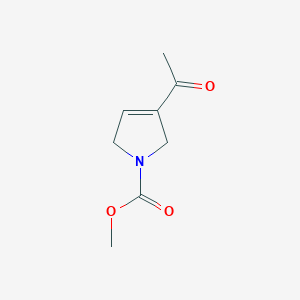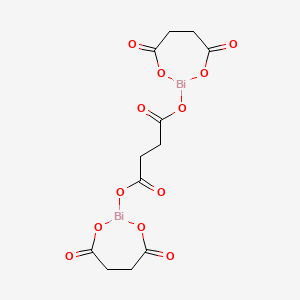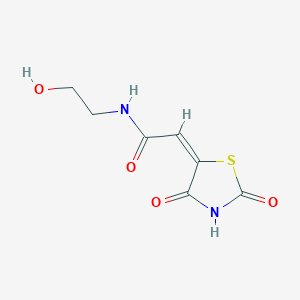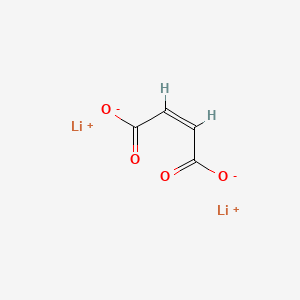
Maleic acid, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic acid, lithium salt is a compound formed by the reaction of maleic acid with lithium. Maleic acid, also known as cis-butenedioic acid, is an organic compound that is a dicarboxylic acid with the chemical formula HO₂CCH=CHCO₂H. It is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer. Maleic acid is primarily used as a precursor to fumaric acid and has various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic acid can be synthesized from biomass-derived chemicals through the oxidation of furan, furfural, and 5-hydroxymethylfurfural. The oxidation can be carried out in gas or liquid phase using O₂ or H₂O₂ as oxidants over widely available catalysts . Maleic acid is also derived by hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane .
Industrial Production Methods
In industry, maleic acid is produced by the hydrolysis of maleic anhydride. Maleic anhydride itself is obtained by the vapor-phase oxidation of benzene or butene/butane using O₂ as an oxidant . This process is highly exothermic and results in the formation of CO and CO₂ as by-products .
Chemical Reactions Analysis
Types of Reactions
Maleic acid, lithium salt undergoes various chemical reactions, including:
Oxidation: Maleic acid can be oxidized to form glyoxylic acid by ozonolysis.
Reduction: Maleic acid can be reduced to succinic acid by hydrogenation.
Substitution: Maleic acid can form acid addition salts with drugs to make them more stable.
Common Reagents and Conditions
Oxidation: O₂ or H₂O₂ as oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various drugs and maleic acid to form stable salts.
Major Products Formed
Oxidation: Glyoxylic acid.
Reduction: Succinic acid.
Substitution: Stable drug salts.
Scientific Research Applications
Maleic acid, lithium salt has several scientific research applications, including:
Chemistry: Used as a precursor to fumaric acid and in the production of glyoxylic acid.
Biology: Maleic acid is used to form acid addition salts with drugs, enhancing their stability.
Medicine: Maleic acid salts are used in pharmaceuticals to improve drug stability and efficacy.
Industry: Used as an adhesion promoter for different substrates, such as nylon and zinc-coated metals.
Mechanism of Action
The mechanism of action of maleic acid, lithium salt involves its interaction with various molecular targets and pathways. Maleic acid can form acid addition salts with drugs, which enhances their stability and efficacy . The lithium ion in the compound can interact with cellular targets, such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Maleic acid, lithium salt can be compared with other similar compounds, such as:
Fumaric acid: The trans-isomer of butenedioic acid, used in similar applications but with different physical properties.
Succinic acid: A reduction product of maleic acid, used in various industrial applications.
Maleic anhydride: A precursor to maleic acid, used in the production of resins and coatings.
Uniqueness
This compound is unique due to its ability to form stable acid addition salts with drugs, enhancing their stability and efficacy. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .
Properties
CAS No. |
34895-26-6 |
|---|---|
Molecular Formula |
C4H2Li2O4 |
Molecular Weight |
128.0 g/mol |
IUPAC Name |
dilithium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; |
InChI Key |
PMUKAEUGVCXPDF-UAIGNFCESA-L |
Isomeric SMILES |
[Li+].[Li+].C(=C\C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
physical_description |
Water or Solvent Wet Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
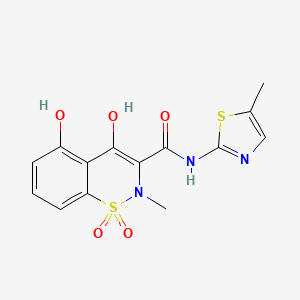
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
